Cas no 2250-59-1 (METHANONE, (2,4-DIMETHYLPHENYL)(2-FLUOROPHENYL)-)
METHANONE, (2,4-DIMETHYLPHENYL)(2-FLUOROPHENYL)- Chemical and Physical Properties
Names and Identifiers
-
- METHANONE, (2,4-DIMETHYLPHENYL)(2-FLUOROPHENYL)-
- AKOS005824951
- (2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, 97%
- (2,4-DIMETHYLPHENYL)(2-FLUOROPHENYL)METHANONE
- starbld0048701
- (2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone
- (2,4-dimethylphenyl)-(2-fluorophenyl)methanone
- MFCD11105498
- 2250-59-1
-
- Inchi: 1S/C15H13FO/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
- InChI Key: INEPVYKLEHAPIR-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(C1C=CC(C)=CC=1C)=O
Computed Properties
- Exact Mass: 228.095043196g/mol
- Monoisotopic Mass: 228.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
METHANONE, (2,4-DIMETHYLPHENYL)(2-FLUOROPHENYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA28365-1g |
(2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone |
2250-59-1 | 97% | 1g |
$993.00 | 2024-04-20 | |
| A2B Chem LLC | BA28365-5g |
(2,4-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone |
2250-59-1 | 97% | 5g |
$2523.00 | 2024-04-20 |
METHANONE, (2,4-DIMETHYLPHENYL)(2-FLUOROPHENYL)- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on METHANONE, (2,4-DIMETHYLPHENYL)(2-FLUOROPHENYL)-
Professional Introduction to Methanone, (2,4-Dimethylphenyl)(2-Fluorophenyl)- (CAS No. 2250-59-1)
Methanone, (2,4-dimethylphenyl)(2-fluorophenyl) (CAS No. 2250-59-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural configuration, exhibits promising properties that make it a valuable candidate for further exploration in drug development and synthetic chemistry.
The molecular structure of Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), consists of two aromatic rings connected through a methanone group. The presence of both dimethyl and fluoro substituents on the aromatic rings imparts distinct electronic and steric properties to the molecule. These features are crucial in determining its reactivity and potential biological activity, making it an intriguing subject for researchers aiming to develop novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative compounds with tailored properties. Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), has emerged as a compound of interest due to its potential applications in the synthesis of small-molecule drugs. Its structural framework allows for modifications that can enhance its pharmacokinetic profile, making it a versatile scaffold for drug discovery.
One of the most compelling aspects of Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), is its ability to serve as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop intermediates that exhibit inhibitory effects on various biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer pathways, highlighting its potential as an anti-cancer agent.
The synthesis of Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic core.
Recent studies have also explored the spectroscopic and analytical properties of Methanone, (2,4-dimethylphenyl)(2-fluorophenyl). High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in elucidating its molecular structure and confirming its identity. These analytical techniques provide critical data for characterizing the compound and ensuring its suitability for further research.
The pharmacological potential of Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), has prompted investigations into its interaction with biological targets. Computational modeling and molecular docking studies have been employed to predict how this compound might bind to specific proteins or enzymes. These studies provide insights into its mechanism of action and help guide the design of more effective derivatives.
In addition to its pharmaceutical applications, Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), has shown promise in materials science research. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and solar cells due to its ability to absorb and emit light efficiently.
The environmental impact of synthesizing and using Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), is also a consideration in contemporary research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable practices in chemical synthesis are essential for ensuring that the production of such compounds is environmentally responsible.
As research continues to uncover new applications for Methanone, (2,4-dimethylphenyl)(2-fluorophenyl), collaboration between academia and industry will be crucial in translating laboratory findings into practical applications. The development of novel drugs and materials relies on interdisciplinary approaches that combine expertise from chemistry, biology, physics, and engineering.
In conclusion, Methanone, (2,4-dimethylphenyl)(2-fluorophenyl) (CAS No. 2250-59-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it a valuable asset for researchers seeking to develop innovative solutions across multiple disciplines. As scientific understanding advances,this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical research.
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